

Application Notes and Protocols for Characterizing Mg-ATP Interactions using NMR Spectroscopy

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Compound of Interest		
Compound Name:	Magnesium ATP	
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Audience: Researchers, scientists, and drug development professionals.

Abstract

Adenosine triphosphate (ATP) is the primary energy currency of the cell, and its biological activity is intricately linked to its complexation with magnesium ions (Mg²⁺). The Mg-ATP complex is the biologically active form of ATP and is essential for a vast array of cellular processes, including signal transduction, DNA and RNA synthesis, and muscle contraction.[1] [2][3] Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique to probe the interactions between Mg²⁺ and ATP at an atomic level. This document provides detailed application notes and experimental protocols for characterizing Mg-ATP interactions using primarily ³¹P and ¹H NMR spectroscopy.

Introduction

The interaction between ATP and Mg^{2+} is fundamental to cellular bioenergetics. Mg^{2+} ions stabilize the polyphosphate chain of ATP, facilitating enzymatic reactions such as those catalyzed by kinases.[3][4] Understanding the thermodynamics and kinetics of this interaction is crucial for studies in enzymology, drug discovery, and molecular biology. NMR spectroscopy, particularly ^{31}P NMR, is highly sensitive to the local chemical environment of the phosphorus nuclei in the α , β , and γ phosphate groups of ATP. The chelation of Mg^{2+} induces significant



changes in the ³¹P chemical shifts, which can be leveraged to determine binding affinities, kinetics, and the structure of the Mg-ATP complex.[5][6]

Data Presentation

Table 1: Representative ³¹P NMR Chemical Shift Changes of ATP Upon Mg²⁺ Binding

The binding of Mg²⁺ to the β and γ phosphates of ATP leads to a downfield shift of their respective ³¹P NMR signals.[6] The α -phosphate is less affected. These chemical shift perturbations are the basis for determining the dissociation constant (Kd) of the Mg-ATP complex.

Phosphate Group	Chemical Shift (δ) of Free ATP (ppm)	Chemical Shift (δ) of Mg-ATP (ppm)	Change in Chemical Shift (Δδ) (ppm)
α-phosphate	~ -11.44	~ -11.09	~ +0.35
β-phosphate	~ -22.91	~ -21.75	~ +1.16
y-phosphate	~ -8.36	~ -6.30	~ +2.06

Note: Absolute

chemical shifts can

vary depending on

pH, temperature, and

ionic strength. The

data presented are

representative values

compiled from

literature.[7]

Table 2: Dissociation Constants (Kd) for Mg-ATP Interaction Determined by NMR

The affinity of Mg²⁺ for ATP is influenced by experimental conditions such as pH, temperature, and ionic strength.[8]



Method	Dissociation Constant (Kd)	Experimental Conditions	Reference
³¹ P NMR Titration	50 ± 10 μM	Physiological ionic conditions	[9]
³¹ P NMR and Mag- fura-2	~27 μM	37°C, pH 7.2, I = 0.15 M	[10]
³¹ P and ¹ H NMR	~1500 M ⁻¹ (Association Constant)	-	[11]

Table 3: Kinetic Parameters for Mg-ATP Exchange

NMR lineshape analysis and relaxation dispersion experiments can provide insights into the kinetics of Mg²⁺ binding and dissociation from ATP.[5][12]

Parameter	Value	Method	Reference
Dissociation Rate (k_off)	1200 s $^{-1}$ (no buffer)	³¹ P NMR Lineshape Analysis	[5]
Dissociation Rate (k_off)	2100 s ⁻¹ (Hepes buffer)	³¹ P NMR Lineshape Analysis	[5]
Activation Energy (Dissociation)	8.8 kcal/mol	²⁵ Mg NMR Relaxation	[13]

Experimental Protocols

Protocol 1: Determination of the Dissociation Constant (Kd) of Mg-ATP by ³¹P NMR Titration

This protocol describes the titration of an ATP solution with MgCl₂ while monitoring the chemical shift changes of the ATP phosphate groups by ³¹P NMR.

1. Materials and Reagents:



- Adenosine 5'-triphosphate disodium salt hydrate (ATP)
- Magnesium chloride (MgCl₂)
- Buffer solution (e.g., 50 mM Tris-HCl or HEPES)
- Deuterium oxide (D₂O) for field locking
- pH meter
- NMR tubes
- 2. Sample Preparation:
- Prepare a stock solution of ATP (e.g., 10 mM) in the chosen buffer. Adjust the pH to the desired value (e.g., 7.4).
- Prepare a concentrated stock solution of MgCl2 (e.g., 1 M) in the same buffer.
- For the initial NMR measurement (free ATP), prepare an NMR sample containing a known concentration of ATP (e.g., 1 mM) in the buffer with 5-10% D₂O.
- Create a series of NMR samples with the same ATP concentration but with increasing concentrations of MgCl₂. The Mg²⁺:ATP molar ratios should range from substoichiometric to a large excess (e.g., 0:1, 0.2:1, 0.5:1, 1:1, 2:1, 5:1, 10:1, 20:1).
- Ensure the pH of each sample is checked and adjusted if necessary after the addition of MgCl₂.
- 3. NMR Data Acquisition:
- Use a high-field NMR spectrometer equipped with a phosphorus-sensitive probe.
- Acquire one-dimensional ³¹P NMR spectra for each sample. Typical acquisition parameters are:
 - Pulse Program: A simple pulse-acquire sequence.



- Temperature: 37°C (or desired temperature).
- Sweep Width: Sufficient to cover all phosphorus signals (e.g., 50 ppm).
- Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 128-512 scans).
- Relaxation Delay: At least 5 times the longest T₁ of the phosphorus nuclei (e.g., 5-10 seconds).

4. Data Analysis:

- Process the NMR spectra (Fourier transformation, phasing, and baseline correction).
- Reference the spectra (e.g., to an external standard like 85% H₃PO₄).
- Measure the chemical shift of the β-phosphate or γ-phosphate peak for each Mg²⁺ concentration. The β-phosphate resonance is often used as it shows a significant shift and is less prone to overlap.[5]
- Plot the observed chemical shift (δ _obs) as a function of the total Mg²⁺ concentration.
- Fit the data to the following binding equation to determine the dissociation constant (Kd):

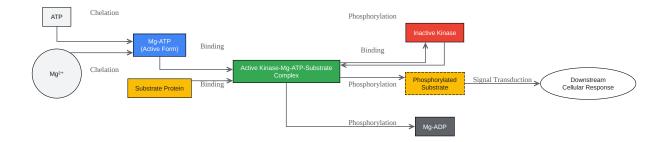
$$δ_obs = δ_free + (δ_bound - δ_free) * {[([ATP]t + [Mg]t + Kd) - sqrt(([ATP]t + [Mg]t + Kd)^2 - 4[ATP]t[Mg]t)] / (2*[ATP]t)}$$

Where:

- δ obs is the observed chemical shift.
- δ free is the chemical shift of free ATP.
- \circ δ _bound is the chemical shift of the fully Mg²⁺-bound ATP.
- [ATP]t is the total ATP concentration.
- [Mg]t is the total Mg²⁺ concentration.
- Kd is the dissociation constant.



Mandatory Visualization Signaling Pathway: Role of Mg-ATP in Kinase-Mediated Phosphorylation

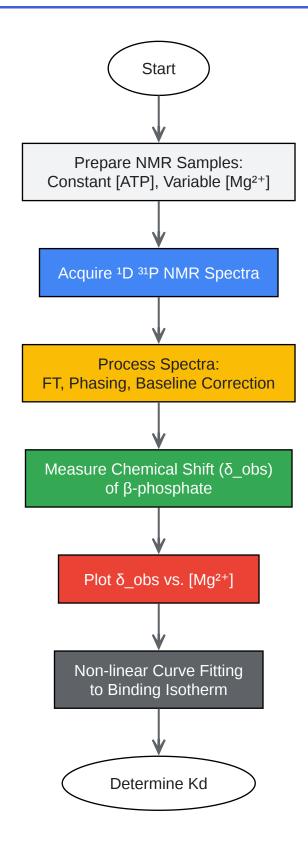


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Caption: Mg-ATP as the active substrate for protein kinases in signal transduction pathways.

Experimental Workflow: NMR Titration for Kd Determination





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